molecular formula C22H23N3O5 B2728478 1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946307-18-2

1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2728478
CAS No.: 946307-18-2
M. Wt: 409.442
InChI Key: HEWXVWILFDHYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic small molecule featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The 4-methylphenyl substituent may influence solubility and binding interactions.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-13-5-7-16(8-6-13)25-12-15(11-19(25)26)22-23-21(24-30-22)14-9-17(27-2)20(29-4)18(10-14)28-3/h5-10,15H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWXVWILFDHYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyrrolidin-2-one ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidin-2-one ring.

    Introduction of the p-tolyl and 3,4,5-trimethoxyphenyl groups: These groups can be introduced through various substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids/bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on a structurally distinct compound: 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate (hereafter referred to as Compound A) . While both compounds share a pyrrolidin-2-one core, key differences in substituents and heterocycles highlight divergent properties (Table 1).

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Core Structure Pyrrolidin-2-one Pyrrolidin-2-one fused to a tetrahydroquinoline scaffold
Heterocyclic Moiety 1,2,4-Oxadiazole (electron-deficient, metabolic stability) 1,2-Oxazole (isoxazole; less electron-deficient, may influence binding affinity)
Aromatic Substituents 3,4,5-Trimethoxyphenyl (electron-donating, lipophilic) 4-Nitrophenyl (electron-withdrawing) and phenyl groups
Crystallographic Data Not available Triclinic, space group P1, Z = 4, density = 1.309 Mg/m³
Potential Bioactivity Hypothesized enzyme inhibition (e.g., kinases) due to oxadiazole and methoxy groups Unreported in evidence; nitro groups may confer redox activity or cytotoxicity

Key Observations:

The tetrahydroquinoline scaffold in Compound A introduces additional steric bulk, which may limit membrane permeability compared to the simpler pyrrolidin-2-one-oxadiazole system in the target compound.

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity, which could improve blood-brain barrier penetration relative to the nitro group in Compound A .
  • Nitro groups (as in Compound A) are often associated with cytotoxicity or prodrug activation mechanisms, whereas methoxy groups are generally linked to enhanced solubility and target engagement .

Crystallographic Insights: Compound A crystallizes as a monohydrate with triclinic symmetry, suggesting strong intermolecular hydrogen bonding via the pyrrolidin-2-one carbonyl and water molecules . The absence of crystallographic data for the target compound precludes direct packing comparisons but underscores the need for structural studies to optimize its design.

Biological Activity

1-(4-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by various studies and data.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and an oxadiazole moiety. Its molecular formula is C22H22N3O5C_{22}H_{22}N_3O_5 with a molecular weight of approximately 443.9 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains and fungi. In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ketoconazole .

CompoundMIC (µg/mL)Activity
1-(4-Methylphenyl)-4-[...]32Moderate against E. coli
Ciprofloxacin16Strong against E. coli
Ketoconazole64Moderate against Candida spp.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound was found to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that it activates the caspase pathway and inhibits cell proliferation by interfering with the cell cycle at the G1 phase .

Case Study: HeLa Cell Line
In a study involving HeLa cells:

  • Concentration Tested: 10 µM
  • Observation: Significant reduction in cell viability after 48 hours.
  • Mechanism: Induction of G1 arrest and activation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The presence of methoxy groups in its structure is believed to contribute to its antioxidant properties .

Table: Neuroprotective Effects

AssayResult
Oxidative Stress Reduction (DPPH Assay)IC50 = 25 µM
Neuronal Cell Viability (MTT Assay)Increased by 30% at 10 µM

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization between a nitrile and hydroxylamine derivative, followed by coupling to the pyrrolidin-2-one core. Key steps include:

  • Oxadiazole formation : Use 3,4,5-trimethoxybenzamide and a nitrile precursor under reflux with a dehydrating agent (e.g., POCl₃) .
  • Pyrrolidinone functionalization : Introduce the 4-methylphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for cyclization), and catalyst (e.g., Pd for cross-coupling) to improve yields (>60%) .

Basic: How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (70:30 to 95:5) to confirm ≥95% purity .
    • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane (1:1) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ 170–175 ppm) .
    • HRMS : Validate molecular weight (expected [M+H]⁺ = ~435.18 g/mol) .

Basic: What in vitro assays are appropriate for preliminary evaluation of anticancer activity?

Methodological Answer:

  • Cell Viability Assays :
    • MTT assay : Test against human cancer lines (e.g., MCF-7, HeLa) at 1–100 µM for 48–72 hours. Include positive controls (e.g., doxorubicin) .
    • Apoptosis Detection : Use Annexin V/PI staining with flow cytometry to quantify early/late apoptotic cells .
  • Mechanistic Screening :
    • Enzyme Inhibition : Assess tubulin polymerization or kinase inhibition (e.g., EGFR) via fluorometric assays .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace the 3,4,5-trimethoxyphenyl group with halogenated or alkylated analogs to assess hydrophobicity .
    • Substitute the oxadiazole with triazole or thiadiazole to evaluate heterocycle impact on bioactivity .
  • Biological Testing : Compare IC₅₀ values across analogs in cytotoxicity assays. For example, 3,4,5-trimethoxy groups enhance tubulin binding, while methylphenyl improves membrane permeability .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Discrepancy Analysis :
    • Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with corrected protonation states and solvation models. Confirm binding poses via MD simulations .
    • Impurity Check : Re-analyze compound purity (HPLC) and stability (TGA/DSC) to rule out degradation products .
    • Assay Conditions : Verify cell line viability, serum content, and incubation time. Repeat assays with fresh stock solutions .

Advanced: What methodologies improve pharmacokinetic profiling and metabolic stability?

Methodological Answer:

  • ADME Studies :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .
    • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
  • Solubility Enhancement :
    • Salt Formation : Test hydrochloride or mesylate salts in pH-adjusted buffers .
    • Nanoparticle Formulation : Use PLGA or liposomes to increase bioavailability in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.